Cas no 42521-46-0 ((9Z,12E)-Tetradecadien-1-ol)

(9Z,12E)-Tetradecadien-1-ol structure
(9Z,12E)-Tetradecadien-1-ol structure
商品名:(9Z,12E)-Tetradecadien-1-ol
CAS番号:42521-46-0
MF:C14H26O
メガワット:210.35564
CID:324261
PubChem ID:5365760

(9Z,12E)-Tetradecadien-1-ol 化学的及び物理的性質

名前と識別子

    • 9,12-Tetradecadien-1-ol, (E,Z)-
    • (9Z,12E)-TETRADECADIENOL
    • 42521-46-0
    • SCHEMBL1301088
    • 51937-00-9
    • (9Z,12E)-tetradeca-9,12-dien-1-ol
    • (Z,E)-9,12-TETRADECADIEN-1-OL
    • (9E,12Z)-9,12-Tetradecadien-1-ol CAS 51937-00-9
    • 9,12-Tetradecadien-1-ol, (9E,12Z)-
    • (9z,12e)-tetradecadien-1-ol
    • LMFA05000188
    • CHEBI:179487
    • (8Z,11E)-8,11-Tridecadien-1-ol #
    • (z,e)-9,12-tetradecadienol
    • 9Z,12E-Tetradecadien-1-ol
    • Z,E-9,12-Tetradecadien-1-ol
    • (9E,12Z)-9,12-Tetradecadienol
    • (9Z,12E)-9,12-Tetradecadien-1-ol; (Z,E)-9,12-Tetradecadienol; 9Z,12E-Tetradecadien-1-ol; cis-9,trans-12-Tetradecadien-1-ol; (E,Z)-9,12-Tetradecadien-1-ol
    • G64429
    • HY-W780803
    • CS-0856486
    • (9Z,12E)-Tetradecadien-1-ol
    • インチ: InChI=1S/C14H26O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15/h2-3,5-6,15H,4,7-14H2,1H3/b3-2+,6-5+
    • InChIKey: IHRPKOQVBCPMQH-ZIMISOLQSA-N
    • ほほえんだ: C(O)CCCCCCC/C=C/C/C=C/C

計算された属性

  • せいみつぶんしりょう: 210.198365449g/mol
  • どういたいしつりょう: 210.198365449g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 1
  • 重原子数: 15
  • 回転可能化学結合数: 10
  • 複雑さ: 159
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 2
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 20.2Ų
  • 疎水性パラメータ計算基準値(XlogP): 4.7

(9Z,12E)-Tetradecadien-1-ol 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
TRC
T291735-10mg
(9Z,12E)-Tetradecadien-1-ol
42521-46-0
10mg
$121.00 2023-05-17
TRC
T291735-25mg
(9Z,12E)-Tetradecadien-1-ol
42521-46-0
25mg
$287.00 2023-05-17
TRC
T291735-5mg
(9Z,12E)-Tetradecadien-1-ol
42521-46-0
5mg
$69.00 2023-05-17
TRC
T291735-50mg
(9Z,12E)-Tetradecadien-1-ol
42521-46-0
50mg
$534.00 2023-05-17
TRC
T291735-1g
(9Z,12E)-Tetradecadien-1-ol
42521-46-0
1g
$ 11200.00 2023-09-06

(9Z,12E)-Tetradecadien-1-ol 関連文献

(9Z,12E)-Tetradecadien-1-olに関する追加情報

The Role of (9Z,12E)-Tetradecadien-1-ol (CAS No. 42521-46-0) in Modern Chemical and Biological Research

(9Z,12E)-Tetradecadien-1-ol, a naturally occurring unsaturated fatty alcohol with the CAS registry number 42521-46-0, has emerged as a critical molecule in interdisciplinary studies spanning organic chemistry, biochemistry, and pharmacology. Its unique structural features—specifically the presence of two conjugated double bonds at positions 9 and 12—endow it with exceptional reactivity and biological activity. Recent advancements in analytical techniques such as NMR spectroscopy and mass spectrometry have enabled precise characterization of this compound's stereochemistry and functional group interactions, positioning it as a versatile tool for both fundamental research and applied development.

Structurally defined by its tetradecane backbone with a hydroxyl group at the terminal carbon (C₁₄), this compound exhibits characteristic Z,E-isomerism at carbons 9–10 and 12–13. The conjugated diene system creates a highly polarizable electron cloud that facilitates participation in π-stacking interactions and stabilizes reactive intermediates during enzymatic processes. These properties were highlighted in a 2023 study published in the Journal of Lipid Research, where researchers demonstrated its ability to modulate lipid signaling pathways through selective binding to membrane receptors. The compound's molecular weight of 338.5 g/mol and logP value of approximately 7.8 underscore its hydrophobic nature, which is advantageous for membrane permeability studies.

Synthetic approaches to produce (9Z,12E)-Tetradecadien-1-ol have evolved significantly since its initial isolation from marine sponges in the early 90s. A notable method described in a 2023 Organic Letters paper involves palladium-catalyzed cross-coupling reactions using Grignard reagents followed by stereoselective hydrogenation to control double bond geometry. This protocol achieves over 98% enantiomeric purity—a critical factor for biological testing—by employing chiral ligands during the final oxidation step. Researchers have also explored biocatalytic synthesis pathways using engineered cytochrome P450 enzymes, which offer greener alternatives while maintaining structural fidelity.

In biological systems, this compound has been shown to act as a potent inhibitor of phospholipase A₂ (PLA₂), an enzyme central to inflammatory processes. A groundbreaking 2023 study from Stanford University demonstrated that when administered at submicromolar concentrations (< 5 µM), it suppresses cytokine production in macrophage cell lines more effectively than traditional NSAIDs without inducing cytotoxicity. This dual mechanism involves both direct enzyme inhibition and modulation of NF-kB signaling pathways, suggesting potential applications in autoimmune disease management.

Pharmacokinetic profiling conducted by the University of Tokyo team revealed promising bioavailability characteristics when formulated with lipid nanoparticles (LNPs). Their late research indicates that LNPs enhance intestinal absorption by up to 7-fold compared to free drug administration, addressing previous challenges related to solubility limitations observed in early animal models. This formulation strategy aligns with current trends toward targeted drug delivery systems that minimize off-target effects.

Innovative applications are emerging in synthetic biology where this molecule serves as a scaffold for engineering synthetic signaling molecules. A collaborative project between MIT and Genentech published last year successfully conjugated it with fluorescent probes to create biosensors capable of real-time monitoring of cellular lipid metabolism dynamics. The conjugated diene system proved ideal for attaching fluorophores due to its rigid structure preventing steric hindrance while maintaining native biological activity.

Structural analogs derived from (9Z,1₂E)-Tetradecadien-l ol are being investigated for their anti-cancer properties through apoptosis induction mechanisms. Researchers at Johns Hopkins demonstrated that substituting the terminal hydroxyl group with carboxylic acid derivatives increases selectivity toward cancerous cells by exploiting their altered redox environments—a discovery validated through high-throughput screening against over twenty tumor cell lines.

The compound's role extends into material science where its conjugated diene system enables crosslinking reactions under UV irradiation without requiring additional photoinitiators—a phenomenon discovered by materials chemists at ETH Zurich last year. This property makes it an attractive candidate for developing self-healing polymers used in drug-eluting medical devices that can respond dynamically to physiological conditions.

Recent advances in computational chemistry have provided new insights into its interaction dynamics with biological targets. Molecular docking simulations using Rosetta software revealed unexpected binding modes when interacting with G-protein coupled receptors (GPCRs), suggesting potential applications as an allosteric modulator rather than direct agonist/antagonist—a finding currently being validated through experimental assays at UCLA's Molecular Pharmacology Lab.

Eco-toxicological studies published in early degradation kinetics show rapid metabolic conversion into non-toxic byproducts within aerobic environments under ambient conditions (< 7 days half-life). This environmental stability profile aligns with green chemistry principles while maintaining its utility across multiple application domains from laboratory reagents to pilot-scale formulations.

Cutting-edge research now explores its use as a chiral resolving agent during asymmetric catalysis processes due to its amphiphilic nature creating microenvironments conducive for enantioselective reactions. Experiments conducted at Caltech achieved unprecedented enantiomeric excess (>99%) when using this compound as an additive during organocatalyzed aldol reactions—a breakthrough recognized as one of the top ten innovations in asymmetric synthesis by the American Chemical Society (ACS) in their recent annual report.

The compound's unique combination of chemical properties has positioned it as a key component in developing next-generation antiviral agents targeting enveloped viruses such as influenza A and coronaviruses according to recent findings from Oxford University's Structural Biology Group published last year . Their work showed that pre-treatment with this molecule disrupts viral membrane fusion mechanisms by forming stable complexes with phosphatidylcholine bilayers without affecting host cell membranes—a mechanism now being explored for broad-spectrum antiviral applications.

Ongoing investigations focus on optimizing its photochemical properties through functionalization strategies aimed at creating novel optogenetic tools . By attaching azobenzene moieties via click chemistry modifications reported just last month , researchers have created light-responsive derivatives capable of activating specific cellular pathways upon exposure to visible light wavelengths between 488–53 nm . This innovation opens new avenues for spatially controlled drug delivery systems within living organisms .

In neurobiology research , recent experiments demonstrate neuroprotective effects when administered post-ischemia conditions . A mouse model study led by Harvard Medical School showed significant recovery rates (upwards of 73% motor function restoration) after ischemic stroke events when treated within critical time windows . These effects are attributed to both anti-inflammatory actions and direct mitochondrial protection mechanisms observed through electron microscopy analysis .

New synthetic routes utilizing continuous flow chemistry platforms are streamlining production processes according to research presented at the recent ACS National Meeting . By integrating microfluidic reactors with real-time NMR monitoring , chemists achieved scalable synthesis while maintaining product purity above industry standards (>99%). This method reduces production costs by approximately $8 per gram compared to traditional batch processing methods , making large-scale experimentation feasible for preclinical trials .

Astoundingly , this molecule has been identified as part of the chemical communication system used by certain deep-sea organisms according to marine biology studies published earlier this year . Analysis revealed that certain cnidarians produce modified forms during predator avoidance behaviors , indicating evolutionary adaptation potential applicable across biotechnology sectors such as biopesticide development or ecological monitoring systems .

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